molecular formula C8H5F3 B122578 5-Ethenyl-1,2,3-trifluorobenzene CAS No. 159294-99-2

5-Ethenyl-1,2,3-trifluorobenzene

Cat. No. B122578
M. Wt: 158.12 g/mol
InChI Key: SBZYGHMGBOZTOU-UHFFFAOYSA-N
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Description

5-Ethenyl-1,2,3-trifluorobenzene is a chemical compound with the molecular formula C8H3F3 . It is a liquid at room temperature . The compound is also known by other names such as 3,4,5-Trifluorophenylacetylene .


Molecular Structure Analysis

The molecular structure of 5-Ethenyl-1,2,3-trifluorobenzene consists of a benzene ring with three fluorine atoms and an ethynyl group attached . The InChI code for this compound is 1S/C8H3F3/c1-2-5-3-6(9)8(11)7(10)4-5/h1,3-4H .


Physical And Chemical Properties Analysis

5-Ethenyl-1,2,3-trifluorobenzene has a molecular weight of 156.11 g/mol . It is a liquid at room temperature and should be stored in an inert atmosphere between 2-8°C . The compound has a density of approximately 1.235 g/cm3 .

Scientific Research Applications

Synthesis of Quinolone Antibacterials

5-Ethenyl-1,2,3-trifluorobenzene derivatives are used in the synthesis of quinolone antibacterials. A study by Turner and Suto (1993) discusses the synthesis of 3-ethenyl, 3-ethynyl, 3-aryl, and 3-cyclopropyl-2, 4, 5-trifluorobenzoic acids from 1-bromo-2, 4, 5-trifluorobenzene and 2, 4, 5-trifluoro-3-hydroxybenzoic acid. These compounds serve as valuable intermediates in the development of quinolone antibacterial drugs (Turner & Suto, 1993).

Methanol to Hydrocarbons Conversion

In the field of catalysis, derivatives of 5-Ethenyl-1,2,3-trifluorobenzene play a role in the conversion of methanol to hydrocarbons. Studies by Bjørgen et al. (2007, 2006) and Svelle et al. (2006, 2007) on zeolite H-ZSM-5 detail the reaction mechanism and product formation in this process. These studies highlight the role of methylbenzenes as intermediates in a hydrocarbon pool-type mechanism, contributing to the formation of ethene and propene (Bjørgen et al., 2007), (Svelle et al., 2006).

Continuous Flow Synthesis in Pharmaceutical Industry

Deng et al. (2015) describe a continuous microflow process for synthesizing 2,4,5-trifluorobenzoic acid, an intermediate derived from 5-Ethenyl-1,2,3-trifluorobenzene, which has significant applications in the pharmaceutical industry and material science. This process involves the generation of an unstable aryl-Grignard reagent followed by its reaction with gaseous CO2 (Deng et al., 2015).

Ethylation Catalyst in Chemical Synthesis

Booth et al. (1987) explored the use of trifluoromethanesulphonic (triflic) acid, a related compound, as a catalyst for the ethylation of benzene, which is an important reaction in chemical synthesis. Their findings indicate that triflic acid shows superior catalytic activity compared to other catalysts like AlCl3 and FSO3H (Booth et al., 1987).

Safety And Hazards

5-Ethenyl-1,2,3-trifluorobenzene is classified as dangerous, with hazard statements including H225 (highly flammable liquid and vapor), H315 (causes skin irritation), and H319 (causes serious eye irritation) . Precautionary measures include avoiding contact with skin and eyes, and avoiding formation of dust and aerosols .

properties

IUPAC Name

5-ethenyl-1,2,3-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3/c1-2-5-3-6(9)8(11)7(10)4-5/h2-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBZYGHMGBOZTOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=C(C(=C1)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60570153
Record name 5-Ethenyl-1,2,3-trifluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60570153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethenyl-1,2,3-trifluorobenzene

CAS RN

159294-99-2
Record name 5-Ethenyl-1,2,3-trifluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60570153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1 mol of 3,4,5-trifluorobromobenzene and 3 l of THF is admixed at -70° C. with 1 mol of BuLi. Subsequently, a mixture of 0.5 mol of zinc bromide in 1 l of THF is added to the reaction mixture, and this mixture is stirred for 30 minutes at -65° C. Then 1 mol of vinyl bromide and 0.022 mol of nickel(II) chloride/TPP is added.
Quantity
1 mol
Type
reactant
Reaction Step One
Name
Quantity
3 L
Type
solvent
Reaction Step One
Name
Quantity
1 mol
Type
reactant
Reaction Step Two
Quantity
1 mol
Type
reactant
Reaction Step Three
Quantity
0.022 mol
Type
catalyst
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Four
Quantity
0.5 mol
Type
catalyst
Reaction Step Four

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